2,3,4-Trifluoro-5-methoxy-β-oxo-benzenepropanoic Acid Ethyl Ester
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Trifluoro-5-methoxy-β-oxo-benzenepropanoic Acid Ethyl Ester typically involves the esterification of the corresponding acid. The reaction conditions often include the use of an acid catalyst and an alcohol, such as ethanol, under reflux conditions . The process may also involve the use of protective groups to ensure the selective formation of the desired ester.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. This often involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2,3,4-Trifluoro-5-methoxy-β-oxo-benzenepropanoic Acid Ethyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2,3,4-Trifluoro-5-methoxy-β-oxo-benzenepropanoic Acid Ethyl Ester is widely used in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme interactions and protein modifications.
Medicine: Research into potential therapeutic applications, such as drug development, often involves this compound.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2,3,4-Trifluoro-5-methoxy-β-oxo-benzenepropanoic Acid Ethyl Ester involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and specificity, leading to more effective interactions with its targets . The pathways involved often include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 3-Oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoic Acid Ethyl Ester
- 2-(2,4,5-Trifluoro-3-methoxybenzoyl)-3-cyclopropylaminoacrylic Acid Ethyl Ester
Uniqueness
2,3,4-Trifluoro-5-methoxy-β-oxo-benzenepropanoic Acid Ethyl Ester is unique due to its specific trifluoromethoxy substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in research applications where such properties are advantageous .
Properties
CAS No. |
1329835-70-2 |
---|---|
Molecular Formula |
C12H11F3O4 |
Molecular Weight |
276.211 |
IUPAC Name |
ethyl 3-oxo-3-(2,3,4-trifluoro-5-methoxyphenyl)propanoate |
InChI |
InChI=1S/C12H11F3O4/c1-3-19-9(17)5-7(16)6-4-8(18-2)11(14)12(15)10(6)13/h4H,3,5H2,1-2H3 |
InChI Key |
JUIQNTVXPVAOBN-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC(=O)C1=CC(=C(C(=C1F)F)F)OC |
Synonyms |
Ethyl (5-Methoxy-2,3,4-trifluorobenzoyl)acetate; |
Origin of Product |
United States |
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